(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Description
(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE: is a complex organic compound that features a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a piperazine ring substituted with a phenethyl group
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-14-18(2)16-20(15-17)21(24)23-12-10-22(11-13-23)9-8-19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHKQOSMDNWVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenethyl group. This can be achieved through a nucleophilic substitution reaction where phenethyl chloride reacts with piperazine in the presence of a base such as potassium carbonate.
Coupling with the Phenyl Group: The substituted piperazine is then coupled with a 3,5-dimethylphenyl group. This step often involves a carbonylation reaction where the piperazine derivative reacts with 3,5-dimethylbenzoyl chloride in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(3,4-DIMETHYLPHENYL)(4-PHENYL-1-PIPERAZINYL)METHANONE: Similar structure but with a different substitution pattern on the phenyl ring.
(3,5-DIMETHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE: Similar structure but with a methyl group instead of a phenethyl group on the piperazine ring.
Uniqueness
(3,5-DIMETHYLPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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